Home > Products > Building Blocks P11363 > 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole
2-(Pyrazin-2-yl)-1H-benzo[d]imidazole - 2602-88-2

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole

Catalog Number: EVT-365572
CAS Number: 2602-88-2
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The molecule “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a total of 25 bonds, including 17 non-Hydrogen bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .

Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances in recent years. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole” includes a total of 25 bonds. There are 17 non-Hydrogen bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .

Chemical Reactions Analysis

Imidazole derivatives have been found to be key components in a variety of functional molecules. The bonds constructed during the formation of the imidazole are of particular interest . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a five-membered aromatic heterocycle widely present in important biological building blocks .

Overview

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrazine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Its chemical structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Source and Classification

The compound's chemical identity is defined by its IUPAC name, 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole, and it is classified as a heterocyclic aromatic compound. The CAS number for this compound is 2602-88-2. It is primarily sourced from synthetic routes involving the condensation of pyrazine derivatives with o-phenylenediamine under acidic or basic conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole typically involves several key steps:

  1. Condensation Reaction: The primary method for synthesizing this compound is through the condensation of pyrazine derivatives with o-phenylenediamine. This reaction can be conducted under acidic or basic conditions, with polyphosphoric acid often used as a condensing agent to facilitate cyclization.
  2. Industrial Production: In industrial settings, continuous flow reactors are utilized to scale up the synthesis, allowing for better control over reaction conditions and improved yields. Catalysts such as palladium on carbon can enhance the efficiency of the synthesis process.
  3. Characterization: The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole can be described as follows:

  • Molecular Formula: C11_{11}H8_{8}N4_{4}
  • Molecular Weight: Approximately 200.21 g/mol
  • Structural Features: The compound consists of a benzimidazole ring fused with a pyrazine ring, contributing to its unique electronic properties.

This structural configuration allows for diverse interactions within biological systems, enhancing its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole is involved in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to products such as benzimidazole-2-carboxylic acid.
  2. Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, yielding derivatives with reduced functional groups.
  3. Substitution Reactions: Electrophilic substitution reactions may occur at the benzimidazole ring, often utilizing halogens or nitro groups in the presence of Lewis acid catalysts.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Mechanism of Action

Process and Data

The mechanism of action for 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole involves its interaction with various biological targets:

  1. Target Interaction: Compounds with similar structures have been shown to exhibit antimicrobial activity by interacting with cellular processes that lead to microbial inhibition.
  2. Biochemical Pathways: Related compounds influence various biochemical pathways associated with inflammation and oxidative stress, potentially modulating these pathways to exert therapeutic effects.
  3. Resulting Actions: The action of these compounds may lead to significant changes in cellular functions, contributing to their efficacy as antimicrobial agents.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds, participating in electrophilic substitutions and other organic reactions.

Relevant data regarding its physicochemical properties can be obtained through experimental characterization methods such as thermal analysis and spectroscopy .

Applications

Scientific Uses

The applications of 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole span various fields:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential antimicrobial and antiviral properties; studies have shown effectiveness against several bacterial strains .
  3. Medicine: Explored for anticancer properties; ongoing research aims to develop it into therapeutic agents targeting specific cancer types.
  4. Industry: Utilized in developing new materials with specific electronic properties due to its unique structural features .
Introduction to Benzimidazole-Pyrazine Hybrid Scaffolds

Historical Development of Benzimidazole Derivatives in Medicinal Chemistry

The benzimidazole nucleus emerged as a privileged scaffold in medicinal chemistry following the discovery that 5,6-dimethylbenzimidazole constitutes part of vitamin B12's structure in the late 1940s [4]. This revelation spurred extensive research into benzimidazole-based therapeutics, leading to numerous clinically indispensable agents. The structural resemblance to purine nucleobases enables benzimidazoles to participate in critical biological interactions, particularly with nucleic acids and enzyme active sites [7]. By the 1960s, thiabendazole marked the first major therapeutic success as an anthelmintic benzimidazole, followed by the development of broad-spectrum agents including the antiparasitic albendazole and mebendazole, the proton pump inhibitor omeprazole, and the antihypertensive telmisartan [4]. The 21st century witnessed benzimidazole integration into oncology with FDA approvals: bendamustine for hematological malignancies (2008), abemaciclib for breast cancer (2017), and the PARP inhibitor veliparib [7]. This evolution demonstrates the scaffold's versatile adaptability to diverse therapeutic targets through strategic substitution and hybridization.

Table 1: Milestone Benzimidazole-Based Therapeutics

CompoundTherapeutic CategoryClinical IntroductionKey Structural Features
ThiabendazoleAnthelmintic1960sUnsubstituted benzimidazole-thiazole
OmeprazoleAntiulcer (PPI)1989Pyridine-benzimidazole sulfoxide
TelmisartanAntihypertensive (ARB)1999Biphenylmethyl-benzimidazole
BendamustineAntineoplastic2008Nitrogen mustard-benzimidazole
AbemaciclibAntineoplastic (CDK4/6)2017Aminopyrimidine-benzimidazole

Role of Pyrazine Motifs in Enhancing Bioactivity of Heterocyclic Compounds

The pyrazine ring – a diazine heterocycle with nitrogen atoms at para positions – contributes distinct physiochemical and electronic properties that significantly enhance pharmacological profiles. Its symmetrical structure confers a dipole moment of zero but creates electron-deficient character, facilitating π-π stacking interactions with biological targets [3] [9]. Clinically, pyrazine derivatives demonstrate remarkable therapeutic diversity: pyrazinamide remains a first-line antitubercular agent since the 1950s, favipiravir gained emergency authorization for COVID-19, and the anticancer agents erdafitinib (FGFR inhibitor) and zibotentan (endothelin antagonist) exemplify modern applications [3] [9]. Medicinal chemists exploit pyrazine's hydrogen-bonding capability (via ring nitrogen atoms) and its capacity as a versatile bioisostere for phenyl, pyridine, and pyrimidine rings. When incorporated into hybrid structures, pyrazine consistently enhances target affinity and optimizes ADME properties. For instance, imidazo[1,2-a]pyrazine derivatives demonstrate sub-micromolar IC₅₀ values against melanoma cell lines (0.01-0.06 μM) – a potency attributed to the "additional nitrogen atom" enhancing electrostatic interactions with target proteins compared to imidazopyridine analogs [1]. Similarly, 2-(pyrazin-2-yl)-1H-benzimidazole hybrids exhibit TopoIIα inhibition with IC₅₀ values reaching 0.04 μM, underscoring the motif's impact on bioactivity [6].

Table 2: Bioactivity Enhancement Through Pyrazine Incorporation in Hybrid Scaffolds

Hybrid StructureBiological TargetPotency (IC₅₀/EC₅₀)Key Pyrazine Contribution
Imidazo[1,2-a]pyrazines (e.g., 67-71)A375P Melanoma Cells0.01-0.06 μM [1]Enhanced antiproliferative activity vs imidazopyridines
BIM-46187Pan-Gα protein inhibitor1-3 μM [1]Disruption of GPCR-G protein interactions
Benzimidazole-pyrazine TopoII inhibitorsTopoisomerase IIα0.04-10 μM [6]Increased DNA binding affinity
Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazinesBioimaging fluorophoresN/A [2]AIEE properties, deep blue emission

Rationale for Hybridization: Synergistic Pharmacological Potential

The strategic fusion of benzimidazole and pyrazine creates multifunctional hybrids that leverage complementary pharmacological properties. This hybridization approach addresses limitations of parent scaffolds: benzimidazoles may exhibit metabolic instability or limited solubility, while pyrazines can display insufficient target selectivity. Molecular hybridization produces compounds with synergistic target engagement capabilities – the benzimidazole moiety provides DNA/minor groove binding aptitude while the pyrazine component enhances kinase affinity and optimizes cellular permeability [6] [9]. Evidence of synergy emerges from studies comparing hybrids to singular pharmacophores. BIM-46187 – an imidazopyrazine-benzimidazole derivative – inhibits multiple G-protein α subunits (IC₅₀ = 1-3 μM) by binding GDP-bound Gα, disrupting receptor-G protein pre-assembly and nucleotide exchange more effectively than non-hybrid analogs [1]. Similarly, benzimidazole-pyrrolo[1,2-a]pyrazine hybrids demonstrate exceptional fluorescence with quantum yields surpassing 80%, attributed to electronic communication between fused rings, making them superior bioimaging agents compared to non-fused analogs [2].

Computational analyses reveal the structural basis for enhanced bioactivity. Docking studies of benzimidazole-pyrazine hybrids demonstrate dual binding modes within TopoII's ATP-binding pocket: the benzimidazole engages in hydrophobic interactions and hydrogen bonding with key residues (Asn120, Lys168), while the pyrazine nitrogen forms critical water-mediated hydrogen bonds with the catalytic magnesium ion and adjacent amino acids [6]. This cooperative binding results in Gibbs free energy values (ΔG = -9.2 to -11.8 kcal/mol) significantly lower than parent structures. The hybridization further enables conformational constraint that pre-organizes the molecule for target binding, reducing entropic penalty. As synthetic methodologies advance – particularly acid-catalyzed cyclodehydration reactions achieving yields up to 80% – these hybrids present versatile platforms for addressing diverse therapeutic targets, including protein kinases, DNA topoisomerases, and tubulin polymerases [2] [6].

Properties

CAS Number

2602-88-2

Product Name

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole

IUPAC Name

2-pyrazin-2-yl-1H-benzimidazole

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

InChI

InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)

InChI Key

RUDHSKFULPGCLM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.